Isopropyl-(4-methylsulfanyl-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

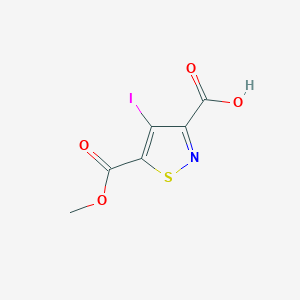

Isopropyl-(4-methylsulfanyl-benzyl)-amine, also known as N-isopropyl-N-(4-(methylthio)benzyl)glycine, is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36046 .

Molecular Structure Analysis

The molecular structure of Isopropyl-(4-methylsulfanyl-benzyl)-amine is defined by its molecular formula, C13H19NO2S . Detailed structural information such as bond lengths and angles, or a 3D structure visualization, would typically be obtained from spectroscopic analysis or computational chemistry studies, which are not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine, such as melting point, boiling point, solubility, etc., are not provided in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.Applications De Recherche Scientifique

Medicinal Chemistry Research

Specific Scientific Field

Medicinal Chemistry

Methods of Application or Experimental Procedures

The basic nucleus of the compound was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using ethanol as solvent under reflux condition . The synthesized compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases .

Results or Outcomes

The compounds were screened for their cytotoxic activity and antimicrobial activity . They have shown promising results in these areas .

Synthesis of 5,6-Dihydrophenanthridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

5,6-Dihydrophenanthridines are common aza heterocycle frameworks of natural products and pharmaceuticals . They exhibit various biological activities including antibiotic, anti-inflammatory, and anticancer activity .

Methods of Application or Experimental Procedures

The first palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction of two simple arenes to generate 5,6-dihydrophenanthridines was reported . This approach features a broad substrate scope and good tolerance of functional groups .

Results or Outcomes

This method offers an efficient alternative synthesis route for important 5,6-dihydrophenanthridine compounds .

Design and Synthesis of Benzimidazole Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Results or Outcomes

Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also safest one (Ulcer Index) (UI = 0.83) .

Propriétés

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPMCZGMGGZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(4-methylsulfanyl-benzyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)

![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)